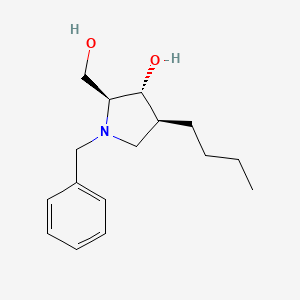
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by its unique stereochemistry, which includes three chiral centers. The presence of a benzyl group, a butyl chain, and a hydroxymethyl group attached to the pyrrolidine ring makes it an interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry at each chiral center. The process may involve the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Addition of the Butyl Chain: This can be done through alkylation reactions using butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully chosen to maximize yield and purity.
化学反応の分析
Types of Reactions
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzyl butyl pyrrolidine carboxylic acid.
科学的研究の応用
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol: A similar compound with a different substitution pattern.
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride: Another related compound with distinct stereochemistry.
Uniqueness
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both benzyl and butyl groups. This combination of features makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
921202-56-4 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C16H25NO2/c1-2-3-9-14-11-17(15(12-18)16(14)19)10-13-7-5-4-6-8-13/h4-8,14-16,18-19H,2-3,9-12H2,1H3/t14-,15-,16+/m0/s1 |
InChIキー |
VVKGQMIQWWEKCZ-HRCADAONSA-N |
異性体SMILES |
CCCC[C@H]1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2 |
正規SMILES |
CCCCC1CN(C(C1O)CO)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


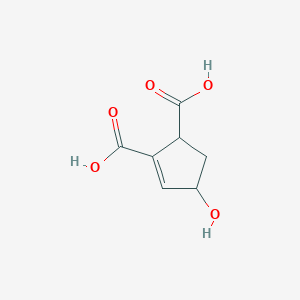
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)

![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
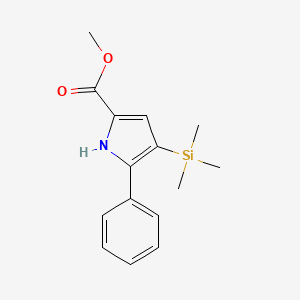

![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
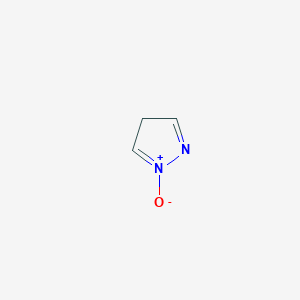
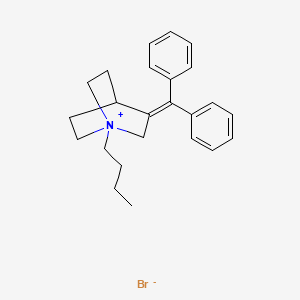
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)
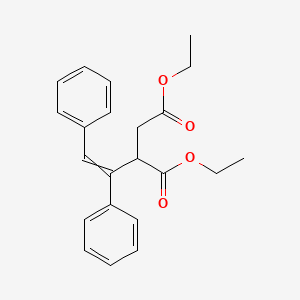
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
